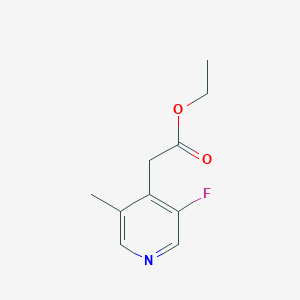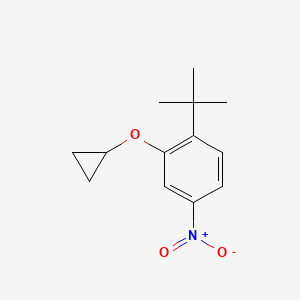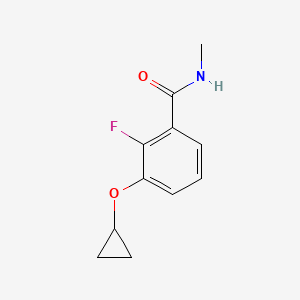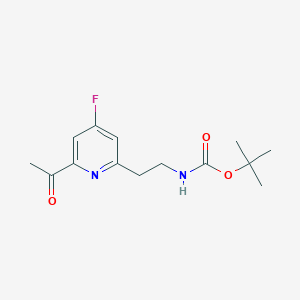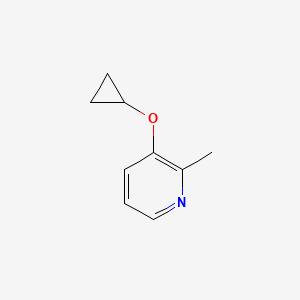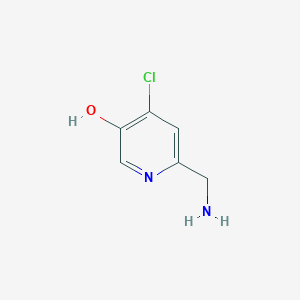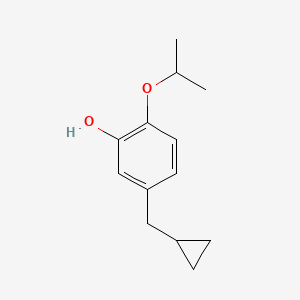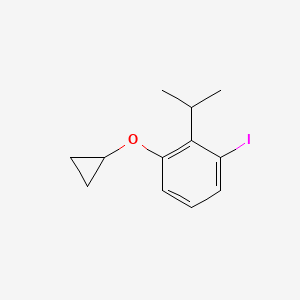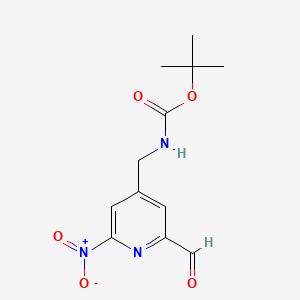
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields. The reaction typically involves the use of acylating reagents and specific reaction conditions to ensure selective acylation .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, benzoic anhydride, and other acylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of N-(3-Amino-4-methylphenyl)benzamide .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. It is used as a building block in medicinal chemistry for the synthesis of various drug candidates . Its unique structure makes it valuable in the development of pharmaceuticals, particularly those targeting specific molecular pathways. Additionally, it is used in the study of reaction kinetics and mechanisms, providing insights into the behavior of similar compounds under different conditions .
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be compared to other similar compounds, such as N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-10-6-3-8(12(15)14-2)7-11(10)16-9-4-5-9/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15) |
Clé InChI |
WPRZEWVDDCXYIV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)C(=O)NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



